7-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
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Overview
Description
7-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused with a pyridine ring. The presence of chlorine atoms at the 7 and 4 positions, along with a carboxylic acid group at the 4 position, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid typically involves the condensation and cyclization of benzaldehyde, pyruvic acid, and m-chloroaniline in the presence of absolute ethanol. This reaction is often carried out under microwave irradiation, which enhances the reaction rate and yield. The output power for microwave irradiation ranges from 160 to 480 W, and the reaction time is significantly shorter compared to conventional methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of microwave irradiation in industrial settings allows for better control over reaction conditions, leading to consistent product quality and reduced production time.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 7 and 4 positions can be substituted with different nucleophiles, such as amines and thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cyclization Reactions: The carboxylic acid group can participate in cyclization reactions to form lactones or other cyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives with potential biological activities.
Oxidation Products: Quinoline N-oxides with enhanced reactivity.
Reduction Products: Dihydroquinolines with different pharmacological properties.
Scientific Research Applications
7-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Utilized in the development of dyes, catalysts, and materials.
Mechanism of Action
The biological activity of 7-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid is attributed to its ability to interact with various molecular targets and pathways:
Antimicrobial Activity: Inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.
Anti-inflammatory Activity: Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Antiviral Activity: Interferes with viral replication by targeting viral enzymes.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-phenylsulfonyl quinoline: Exhibits anti-inflammatory potential.
2-Phenylquinoline-based Derivatives: Known for their antimicrobial and anticancer activities.
Quinoline N-oxides: Enhanced reactivity and potential for further functionalization.
Uniqueness
7-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid stands out due to its dual chlorine substitution, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in medicinal chemistry and synthetic organic chemistry.
Properties
CAS No. |
6338-16-5 |
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Molecular Formula |
C16H9Cl2NO2 |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
7-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9Cl2NO2/c17-10-3-1-9(2-4-10)14-8-13(16(20)21)12-6-5-11(18)7-15(12)19-14/h1-8H,(H,20,21) |
InChI Key |
VZUQNWWKOLPWLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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